benzyl (8R,8aR)-6-amino-5,7,7-tricyano-8-(2,4-dimethoxyphenyl)-1,3,8,8a-tetrahydroisoquinoline-2-carboxylate
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Overview
Description
Benzyl 6-amino-5,7,7-tricyano-8-(2,4-dimethoxyphenyl)-3,7,8,8a-tetrahydro-2(1H)-isoquinolinecarboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes multiple functional groups such as amino, cyano, and methoxy groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (8R,8aR)-6-amino-5,7,7-tricyano-8-(2,4-dimethoxyphenyl)-1,3,8,8a-tetrahydroisoquinoline-2-carboxylate typically involves multi-step organic reactions. The starting materials and reagents used in the synthesis can vary, but common steps include:
Formation of the Isoquinoline Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Functional Groups: Amino, cyano, and methoxy groups are introduced through nucleophilic substitution, electrophilic substitution, or other suitable reactions.
Final Coupling: The benzyl group is typically introduced in the final step through a coupling reaction, such as a Friedel-Crafts alkylation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
Benzyl 6-amino-5,7,7-tricyano-8-(2,4-dimethoxyphenyl)-3,7,8,8a-tetrahydro-2(1H)-isoquinolinecarboxylate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The cyano groups can be reduced to amines or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like sodium hydride (NaH) or alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the cyano groups can produce primary amines.
Scientific Research Applications
Benzyl 6-amino-5,7,7-tricyano-8-(2,4-dimethoxyphenyl)-3,7,8,8a-tetrahydro-2(1H)-isoquinolinecarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of benzyl (8R,8aR)-6-amino-5,7,7-tricyano-8-(2,4-dimethoxyphenyl)-1,3,8,8a-tetrahydroisoquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(6-amino-2-benzyl-5,7,7-tricyano-1,2,3,7,8,8a-hexahydro-8-isoquinolinyl)benzoate
- 2-[4-(6-Amino-5,7,7-tricyano-2-isopropyl-1,2,3,7,8,8a-hexahydroisoquinolin-8-yl)phenoxy]acetamide
- Methyl 4-(3-amino-7-tert-butyl-2,2,4-tricyano-1,2,6,7,8,8a-hexahydro-1-naphthalenyl)benzoate
Uniqueness
Benzyl 6-amino-5,7,7-tricyano-8-(2,4-dimethoxyphenyl)-3,7,8,8a-tetrahydro-2(1H)-isoquinolinecarboxylate is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
303980-24-7 |
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Molecular Formula |
C28H25N5O4 |
Molecular Weight |
495.5g/mol |
IUPAC Name |
benzyl (8R,8aR)-6-amino-5,7,7-tricyano-8-(2,4-dimethoxyphenyl)-1,3,8,8a-tetrahydroisoquinoline-2-carboxylate |
InChI |
InChI=1S/C28H25N5O4/c1-35-19-8-9-21(24(12-19)36-2)25-23-14-33(27(34)37-15-18-6-4-3-5-7-18)11-10-20(23)22(13-29)26(32)28(25,16-30)17-31/h3-10,12,23,25H,11,14-15,32H2,1-2H3/t23-,25+/m0/s1 |
InChI Key |
PIYXUFYPKBDAEV-UKILVPOCSA-N |
SMILES |
COC1=CC(=C(C=C1)C2C3CN(CC=C3C(=C(C2(C#N)C#N)N)C#N)C(=O)OCC4=CC=CC=C4)OC |
Isomeric SMILES |
COC1=CC(=C(C=C1)[C@@H]2[C@H]3CN(CC=C3C(=C(C2(C#N)C#N)N)C#N)C(=O)OCC4=CC=CC=C4)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)C2C3CN(CC=C3C(=C(C2(C#N)C#N)N)C#N)C(=O)OCC4=CC=CC=C4)OC |
Origin of Product |
United States |
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